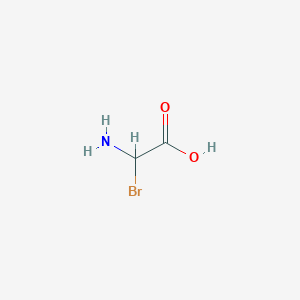
N-(2-Hydroxyethyl)heptadecanamide
Overview
Description
N-(2-Hydroxyethyl)heptadecanamide is a long-chain fatty acid amide . It has a molecular formula of C19H39NO2 and a molecular weight of 313.518 .
Synthesis Analysis
N-(2-Hydroxyethyl)heptadecanamide has been synthesized and evaluated in various studies. For instance, a study described the chemical synthesis and pharmacological evaluation of a series of N-(2-Hydroxyethyl) cinnamamide derivatives . The structures of these compounds were characterized by IR, 1H-NMR, MS, and elemental analysis .Molecular Structure Analysis
The molecular structure of N-(2-Hydroxyethyl)heptadecanamide has been analyzed in several studies. It has an average mass of 357.571 Da and a monoisotopic mass of 357.324280 Da . The molecule has 4 H bond acceptors, 2 H bond donors, and 19 freely rotating bonds .Chemical Reactions Analysis
While specific chemical reactions involving N-(2-Hydroxyethyl)heptadecanamide are not detailed in the search results, it’s worth noting that the compound has been used in the preparation of various complexes .Scientific Research Applications
Proteomics Research
Heptadecanoyl Ethanolamide is available for purchase as a specialty product for proteomics research, indicating its use in the study of proteins and their functions .
Endogenous Cannabinoid Research
As a synthetic analog of palmitoyl ethanolamide (PEA), which is an endogenous cannabinoid found in various mammalian tissues, Heptadecanoyl Ethanolamide may be used in research related to the endocannabinoid system and its physiological roles .
Anti-inflammatory and Antianaphylactic Activity
PEA, which Heptadecanoyl Ethanolamide mimics, has been found to have anti-inflammatory and antianaphylactic activity in vitro. This suggests potential applications in studying inflammatory processes and allergic reactions .
Biomarker Potential in Metabolomic Profiling
In metabolomic profiling aimed at early detection of diseases, Heptadecanoyl Ethanolamide has been identified as a significantly down-regulated metabolite, suggesting its potential as a biomarker .
Mechanism of Action
Target of Action
N-(2-Hydroxyethyl)heptadecanamide, also known as Heptadecanoyl Ethanolamide, is a synthetic analog of palmitoyl ethanolamide (PEA)
Mode of Action
It has been shown to potentiate the ca2+ influx response to arachidonyl ethanolamide several fold in cells expressing human recombinant vr1 . This suggests that it may interact with its targets to modulate calcium signaling pathways.
Biochemical Pathways
Given its potentiation of the ca2+ influx response, it is likely that it impacts calcium signaling pathways .
Result of Action
Heptadecanoyl Ethanolamide has been shown to be effective in down-modulating mast cell activation in vivo . It suppresses pathological consequences initiated by mast cell activation independently of the activating stimuli . This suggests that it exerts an anti-inflammatory action distinguishable from that of classical steroidal and non-steroidal anti-inflammatory agents .
Safety and Hazards
properties
IUPAC Name |
N-(2-hydroxyethyl)heptadecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-17-18-21/h21H,2-18H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCFMSAXQJECNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H39NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10560544 | |
| Record name | N-(2-Hydroxyethyl)heptadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyethyl)heptadecanamide | |
CAS RN |
53832-59-0 | |
| Record name | N-(2-Hydroxyethyl)heptadecanamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053832590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Hydroxyethyl)heptadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10560544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-HYDROXYETHYL)HEPTADECANAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q750804J30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Heptadecanoyl Ethanolamide a potential biomarker for early-stage Schistosomiasis?
A: Research suggests that serum levels of Heptadecanoyl Ethanolamide change significantly in the early stages of Schistosomiasis infection. A study using a mouse model of Schistosoma mekongi infection identified Heptadecanoyl Ethanolamide as one of three potential biomarkers for early detection of the disease. [] This significant change in concentration during the initial phase of infection makes it a promising candidate for diagnostic purposes.
Q2: How was Heptadecanoyl Ethanolamide quantified in the Schistosomiasis study, and how does this method compare to other techniques for measuring this compound?
A: In the Schistosoma mekongi study, researchers utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) to analyze serum samples and quantify Heptadecanoyl Ethanolamide levels. [] LC-MS/MS offers high sensitivity and specificity, making it suitable for detecting and quantifying low concentrations of metabolites like Heptadecanoyl Ethanolamide in complex biological samples.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[Carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid](/img/structure/B164206.png)
![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)










